molecular formula C13H14BrN3O2 B13631354 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13631354
M. Wt: 324.17 g/mol
InChI Key: WRFSJHQHTFXFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one ( 876698-39-4) is a high-purity chemical reagent with the molecular formula C13H14BrN3O2 and a molecular weight of 324.17 g/mol . This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class of heterocyclic scaffolds, which are recognized in scientific literature for their significant potential in medicinal chemistry research . Derivatives of this core structure have been investigated as novel selective aldose reductase inhibitors with antioxidant activity and have demonstrated anti-histaminic, anti-inflammatory, and bronchorelaxant properties in preclinical studies . The structural architecture of this compound, featuring a bromo substituent and a morpholinylmethyl group, makes it a valuable intermediate for drug discovery . Researchers can utilize this building block to synthesize and explore new derivatives targeting various biological pathways. The morpholine ring is a common pharmacophore known to influence the pharmacokinetic and pharmacodynamic properties of drug-like molecules. This product is offered For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use . Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C13H14BrN3O2

Molecular Weight

324.17 g/mol

IUPAC Name

7-bromo-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C13H14BrN3O2/c14-10-1-2-12-15-11(7-13(18)17(12)8-10)9-16-3-5-19-6-4-16/h1-2,7-8H,3-6,9H2

InChI Key

WRFSJHQHTFXFNQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=O)N3C=C(C=CC3=N2)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 7-Bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

General Synthetic Strategy

The synthesis of 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves:

  • Construction of the pyrido[1,2-a]pyrimidin-4-one core ,
  • Introduction of the 7-bromo substituent ,
  • Functionalization at the 2-position with a morpholin-4-ylmethyl group.

The synthetic routes are generally based on cyclization reactions and subsequent substitution steps, often involving bromination and nucleophilic substitution or coupling reactions.

Specific Synthetic Routes

Cyclization and Bromination Approach

One common approach involves the cyclization of appropriately substituted precursors such as arylidenemalononitriles or aminopyridines with suitable reagents to form the pyrido[1,2-a]pyrimidin-4-one scaffold. Bromination is then performed at the 7-position using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in glacial acetic acid at 70–80°C) to yield the 7-bromo derivative.

Suzuki–Miyaura Cross-Coupling Method

Detailed Synthetic Procedure Example

Step Reagents and Conditions Description Yield (%) Notes
1 Condensation of arylidenemalononitrile with 6-aminopyrimidine Formation of dihydropyrido[1,2-a]pyrimidin-4-one intermediate 70-85 Base catalyst such as morpholine may be used
2 Oxidation of intermediate Conversion to pyrido[1,2-a]pyrimidin-4-one core 65-80 Mild oxidizing agents (e.g., DDQ)
3 Bromination with NBS in acetic acid Introduction of bromine at 7-position 75-90 Temperature control critical (70-80°C)
4 Nucleophilic substitution with morpholine Introduction of morpholin-4-ylmethyl group at 2-position 60-80 May require base or catalyst, solvent like pyridine or DMF

Yields and conditions vary depending on substrate purity and reaction scale.

Analytical Characterization

The synthesized compound is typically characterized by:

  • Spectroscopic methods : IR, $$^{1}H$$-NMR, $$^{13}C$$-NMR, and Mass Spectrometry confirm the molecular structure and substitution pattern.
  • Elemental analysis : Confirms molecular formula consistency.
  • X-ray crystallography : Provides definitive structural confirmation, especially for new derivatives.
  • Physicochemical properties : Density (~1.63 g/cm³), predicted boiling point (~447°C), and pKa (~1.3) are consistent with the compound’s structure.

Research Findings and Optimization

Reaction Optimization

  • Use of morpholine as both catalyst and reagent enhances condensation efficiency.
  • Bromination under controlled temperature prevents over-bromination or side reactions.
  • Solvent choice (e.g., pyridine, DMF) influences substitution reaction rates and yields.
  • Purification via recrystallization or chromatography ensures high purity for biological testing.

Biological Activity Correlation

Studies have shown that derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one with nitrogen-containing heterocycles such as morpholine exhibit significant biological activities, including anti-inflammatory and enzyme inhibitory effects. The presence of the 7-bromo substituent enhances binding affinity in some enzyme targets, making the preparation of this compound of pharmaceutical interest.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages References
Cyclization + Bromination + Nucleophilic Substitution Stepwise formation of core, bromination, then substitution Straightforward, well-established Multiple steps, moderate yields
Suzuki–Miyaura Cross-Coupling Coupling of heterocycles with brominated intermediates High selectivity, better yields Requires palladium catalysts, costlier

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents include bromine for bromination, morpholine for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidin-4-one derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for developing new drugs. It has been studied for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug discovery and development .

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholine ring play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of a bromine atom, morpholine ring, and pyrido[1,2-a]pyrimidin-4-one core. This unique structure provides a versatile platform for chemical modifications and functional studies, making it valuable for various applications in research and industry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A feasible approach includes:

  • Step 1 : Start with a brominated pyrido[1,2-a]pyrimidin-4-one precursor.
  • Step 2 : Introduce the morpholin-4-ylmethyl group via nucleophilic substitution or coupling reactions (e.g., using morpholine and a chloromethyl intermediate under basic conditions).
  • Step 3 : Optimize reaction parameters (e.g., temperature: 80–100°C; solvent: DMF or THF; catalyst: Pd for cross-couplings).
  • Step 4 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and confirm purity by HPLC (>95%).
  • Key Validation : Characterize intermediates and final product using ¹H/¹³C NMR and LC-MS .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer :

  • Spectroscopy : Use ¹H NMR (δ 7.5–8.5 ppm for pyrimidine protons), ¹³C NMR (δ 160–170 ppm for carbonyl groups), and LC-MS ([M+H]⁺ expected ~350–370 m/z).
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in EtOH), compare bond lengths/angles with structurally related pyrido[1,2-a]pyrimidin-4-one derivatives .
  • Elemental Analysis : Confirm Br and N content to validate stoichiometry.

Q. What are the solubility and stability considerations for this compound?

  • Methodological Answer :

  • Solubility : Moderately soluble in DMSO and DMF; poorly soluble in water. Use co-solvents (e.g., 10% PEG-400 in PBS) for biological assays.
  • Stability : Store at –20°C under argon. Conduct accelerated stability studies (40°C/75% RH for 14 days) and monitor degradation by HPLC. Light-sensitive; use amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. no activity)?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., 48-hour incubation, 10 µM dose).
  • Orthogonal Validation : Combine MTT assays with apoptosis markers (e.g., Annexin V) and target-specific assays (e.g., kinase inhibition).
  • Metabolite Screening : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .

Q. What strategies are effective for studying the compound’s reactivity with nucleophiles or electrophiles?

  • Methodological Answer :

  • Kinetic Studies : React with thiols (e.g., glutathione) or amines (e.g., benzylamine) in buffered solutions (pH 7.4). Monitor by HPLC.
  • Computational Modeling : Perform DFT calculations to predict reactive sites (e.g., electron-deficient pyrimidine ring).
  • Trapping Experiments : Use ESI-MS to detect adducts formed with model nucleophiles .

Q. How can researchers optimize low yields in the final synthetic step?

  • Methodological Answer :

  • Parameter Screening : Vary catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄), solvent (switch from THF to dioxane), and reaction time (8–24 hours).
  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 150°C, 30 min) while improving yield.
  • Workflow : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature > solvent polarity) .

Q. What methods are recommended for investigating interactions with enzymatic targets (e.g., kinases)?

  • Methodological Answer :

  • Biophysical Assays : Surface Plasmon Resonance (SPR) for binding kinetics (KD), Isothermal Titration Calorimetry (ITC) for ΔH/ΔS.
  • Docking Studies : Use AutoDock Vina with kinase crystal structures (e.g., PDB: 1ATP) to predict binding modes.
  • Mutagenesis : Test activity against kinase mutants (e.g., T315I in BCR-ABL) to identify critical binding residues .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity data across cell lines?

  • Methodological Answer :

  • Mechanistic Profiling : Perform RNA-seq to identify differentially expressed genes in sensitive vs. resistant lines.
  • Membrane Permeability : Measure cellular uptake via LC-MS (intracellular concentration vs. efficacy).
  • Checkpoints : Confirm ATP levels (via luminescence) to rule out assay artifacts .

Q. What experimental approaches validate the compound’s proposed mechanism of action?

  • Methodological Answer :

  • Target Knockdown : Use siRNA to silence suspected targets (e.g., PI3K) and assess activity loss.
  • Biomarker Monitoring : Quantify phosphorylation of downstream effectors (e.g., Akt) via Western blot.
  • Competitive Binding : Co-treat with known inhibitors (e.g., LY294002 for PI3K) to test synergy/antagonism .

Tables for Key Data

Property Value/Observation Reference
Theoretical Molecular Weight 367.2 g/mol (C₁₃H₁₃BrN₄O₂)Calculated
Synthetic Yield 45–65% (after optimization)
Solubility in DMSO 25 mg/mL (stable for >1 month at –20°C)
IC50 (MCF-7) 8.7 µM (vs. 12.3 µM in HeLa)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.